molecular formula C18H21NO2 B8150382 (R)-ethyl 2-amino-3-(2'-methyl-[1,1'-biphenyl]-3-yl)propanoate

(R)-ethyl 2-amino-3-(2'-methyl-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150382
M. Wt: 283.4 g/mol
InChI Key: KPKBBQCCRXEHPS-QGZVFWFLSA-N
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Description

®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an ethyl ester group, an amino group, and a biphenyl moiety, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves esterification, where the carboxylic acid derivative of the compound reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of catalysts, solvents, and reaction temperatures to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the biphenyl moiety to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products may include alcohols or saturated hydrocarbons.

    Substitution: Products may include substituted amines, ethers, or thioethers.

Scientific Research Applications

Chemistry

In organic chemistry, ®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows it to mimic natural substrates in biochemical assays.

Medicine

In medicinal chemistry, ®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a drug candidate. Its unique structure may confer specific binding properties to biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its biphenyl moiety which imparts rigidity and stability to the final products.

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the biphenyl moiety can engage in π-π interactions with aromatic residues. These interactions facilitate the binding of the compound to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-ethyl 2-amino-3-(2’-methylphenyl)propanoate: Lacks the biphenyl moiety, resulting in different chemical and biological properties.

    ®-ethyl 2-amino-3-(2’-chlorobiphenyl)-3-yl)propanoate: Contains a chlorine substituent, which can alter its reactivity and binding properties.

    ®-ethyl 2-amino-3-(2’-methoxy-[1,1’-biphenyl]-3-yl)propanoate: Contains a methoxy group, which can affect its solubility and interaction with biological targets.

Uniqueness

®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[3-(2-methylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-18(20)17(19)12-14-8-6-9-15(11-14)16-10-5-4-7-13(16)2/h4-11,17H,3,12,19H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKBBQCCRXEHPS-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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